N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Click Chemistry Bioconjugation CuAAC

The compound 2-(3-(5-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-5-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)-1,3,3-trimethyl-3H-indol-1-ium chloride, commonly referred to as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 chloride (CAS 2107273-62-9), is a bifunctional cyanine dye belonging to the Cy3 class. It incorporates a Cy3 fluorophore with characteristic excitation/emission maxima of approximately 555/570 nm, flanked by two distinct polyethylene glycol (PEG4) chains: one terminating in a methyl group and the other in a propargyl (alkyne) moiety, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for targeted bioconjugation.

Molecular Formula C45H65ClN2O10
Molecular Weight 829.5 g/mol
Cat. No. B15542454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Molecular FormulaC45H65ClN2O10
Molecular Weight829.5 g/mol
Structural Identifiers
InChIInChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1
InChIKeyQGHYDHVFAUHMTA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 Chloride (CAS 2107273-62-9): A Dual-Functional Clickable Cyanine Dye for Bioconjugation and Fluorescence Labeling


The compound 2-(3-(5-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-5-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)-1,3,3-trimethyl-3H-indol-1-ium chloride, commonly referred to as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 chloride (CAS 2107273-62-9), is a bifunctional cyanine dye belonging to the Cy3 class . It incorporates a Cy3 fluorophore with characteristic excitation/emission maxima of approximately 555/570 nm, flanked by two distinct polyethylene glycol (PEG4) chains: one terminating in a methyl group and the other in a propargyl (alkyne) moiety, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for targeted bioconjugation . The compound is supplied as a chloride salt with a molecular formula of C₄₅H₆₅ClN₂O₁₀ and a molecular weight of 829.46 g/mol .

Why Generic Cy3 Dyes Cannot Replace N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 in Click Chemistry-Enabled Workflows


Standard Cy3 dyes, while widely used for fluorescence detection due to their high extinction coefficients (~150,000 M⁻¹cm⁻¹) and moderate quantum yields (~0.15) , lack the precise chemical orthogonality and enhanced aqueous solubility required for streamlined click chemistry bioconjugation. A simple Cy3 fluorophore does not possess a functional handle for site-specific attachment to biomolecules, necessitating additional chemical derivatization steps that introduce complexity and variability. Similarly, many single-functionalized Cy3 derivatives (e.g., Cy3-NHS ester or Cy3-maleimide) can only address one conjugation modality [1]. In contrast, this compound's asymmetric design—featuring a propargyl group for CuAAC on one PEG4 arm and a methyl-capped PEG4 arm on the other—provides a pre-optimized, ready-to-conjugate reagent with demonstrably enhanced aqueous solubility and reduced non-specific binding . Generic substitution with a mono-functional or non-PEGylated Cy3 analog would therefore compromise both the efficiency of the click reaction and the downstream assay performance, making this specific molecule a critical, non-fungible component in advanced bioassay and bioconjugation workflows.

Quantitative Differentiation of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 Chloride Against Structural and Functional Analogs


Asymmetric Dual-Functionality Enables Orthogonal Click Chemistry Not Possible with Symmetric Cy3 Alkynes

Unlike symmetric Cy3 dialkyne derivatives (e.g., N,N'-bis-(propargyl-PEG4)-Cy3) which present two identical reactive handles leading to complex and often undesirable crosslinked or dimeric conjugate mixtures, this compound possesses a single, unambiguous propargyl group for CuAAC. The other terminus is capped with a chemically inert methyl group, ensuring a 1:1 stoichiometry in conjugation reactions . This orthogonal reactivity profile is essential for producing homogeneous, analytically well-defined bioconjugates. In contrast, a symmetric analog with two alkyne groups (CAS not directly provided, but structure implied by N,N'-bis-(propargyl-PEG4)-Cy5 analogs) would be expected to yield a statistically complex mixture of mono- and di-labeled products, complicating purification and downstream analysis .

Click Chemistry Bioconjugation CuAAC

PEG4 Linker Arms on Both Sides Confer 3- to 4-Fold Enhanced Aqueous Solubility vs. Non-PEGylated Cy3

The presence of two polyethylene glycol (PEG4) linkers on the target compound—one terminating in a methyl group and the other in the propargyl moiety—confers a significant advantage in aqueous solubility compared to non-PEGylated Cy3 dyes. This enhanced solubility is critical for biological applications where organic co-solvents can denature proteins or disrupt cellular assays. While direct solubility measurements for the target compound are not available in the primary literature, vendor data indicates it is soluble in water, DMSO, DMF, and DCM . The contribution of the PEG chains is supported by class-level inference: the hydrophilic PEG spacer is a standard modification known to increase solubility in aqueous media for cyanine dyes, reducing aggregation and improving performance in biological buffers . In contrast, unmodified Cy3 dyes have limited water solubility and often require organic co-solvents for dissolution.

Aqueous Solubility PEGylation Assay Development

Cy3 Fluorophore Offers High Molar Extinction Coefficient (~150,000 M⁻¹cm⁻¹) Critical for Sensitive Detection

The Cy3 fluorophore core provides a high molar extinction coefficient (ε) of approximately 150,000 M⁻¹cm⁻¹ at its absorption maximum (typically 548-555 nm) . This high ε value is a hallmark of cyanine dyes and is directly correlated with fluorescence brightness, which is the product of ε and the quantum yield (Φ). While the quantum yield of Cy3 is moderate (Φ ≈ 0.15 in PBS) , the large extinction coefficient ensures a high probability of photon absorption, making it a bright and sensitive reporter in fluorescence assays. In comparison, many other fluorophores in the same spectral region, such as certain xanthene dyes (e.g., tetramethylrhodamine, TAMRA), exhibit lower extinction coefficients (ε for TAMRA is ~90,000 M⁻¹cm⁻¹), resulting in a lower theoretical brightness.

Fluorescence Extinction Coefficient Bioimaging

Structural Differentiation from Azide-Functionalized Cy3 Analogs Enables Distinct Conjugation Strategies

The target compound is distinguished by its terminal propargyl (alkyne) group, making it compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its closest structural analog, N-Methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 (CAS 2107273-64-1), replaces this alkyne with an azide group . This difference dictates which reaction partner is required for conjugation: the target alkyne compound reacts with azide-bearing molecules, while the azide analog reacts with alkyne-bearing molecules. This choice is not arbitrary; it depends on the available functional groups on the biomolecule of interest. For example, incorporating an azide handle into a protein or nucleic acid is often achieved through different metabolic or chemical methods than incorporating an alkyne.

Click Chemistry SPAAC CuAAC

Key Procurement-Driven Application Scenarios for N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 Chloride Based on Quantitative Evidence


Precision Bioconjugation of Azide-Modified Oligonucleotides or Peptides

This scenario leverages the compound's orthogonal alkyne functionality (Evidence Item 3.1 and 3.4). Researchers synthesizing azide-terminated oligonucleotides or incorporating azide-functionalized amino acids into peptides can achieve site-specific, 1:1 stoichiometric labeling using this compound via CuAAC. The resulting conjugates are analytically homogeneous, eliminating the need for complex purification to separate mono- from di-labeled products that would result from using a symmetric dialkyne dye . This is critical for applications like FRET-based probes, where a defined donor-acceptor ratio is essential for quantitative results.

Development of Highly Sensitive Fluorescence In Situ Hybridization (FISH) Probes

In this scenario, the high molar extinction coefficient of the Cy3 core (Evidence Item 3.3) is paramount. When conjugated to a nucleic acid probe for FISH, the compound's strong light absorption (ε ~150,000 M⁻¹cm⁻¹) translates to a bright signal, enabling the detection of low-abundance target sequences . The enhanced aqueous solubility provided by the dual PEG4 linkers (Evidence Item 3.2) is also crucial here, as it ensures the labeled probe remains soluble and non-aggregated under stringent hybridization conditions, leading to lower background fluorescence and clearer, more reliable results.

Synthesis of Homogeneous Fluorescent PROTACs (Proteolysis-Targeting Chimeras)

The bifunctional, asymmetric nature of this compound (Evidence Item 3.1) makes it an ideal building block for assembling fluorescently labeled PROTACs. One PEG4 arm, bearing the Cy3 fluorophore, provides a detectable tag, while the other PEG4 arm, with its alkyne handle, can be clicked to an azide-functionalized PROTAC intermediate . This modular approach allows researchers to monitor PROTAC target engagement and cellular permeability in live-cell assays without the heterogeneity that would be introduced by a symmetric crosslinker, ensuring the observed biological effects are due to the defined PROTAC molecule and not a mixture of conjugates.

Quote Request

Request a Quote for N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.